2-chloro-N-(2-ethoxyphenyl)acetamide
Description
Significance of N-Substituted Acetamides in Contemporary Chemical and Biological Sciences
N-substituted acetamides are a cornerstone in medicinal chemistry and materials science. The amide bond is a fundamental linkage in biological systems, most notably in peptides and proteins, and its stability is a key factor in the structure and function of these macromolecules. bldpharm.com In medicinal chemistry, the acetamide (B32628) scaffold is present in numerous drugs, and researchers often modify this core structure to enhance pharmacological properties. ijpsr.info For instance, acetamide derivatives have been extensively investigated for their potential as anti-inflammatory agents, often by targeting enzymes like cyclooxygenase-II (COX-II). researchgate.netnih.govchemicalbook.com
Furthermore, the introduction of a chlorine atom on the acetyl group, as in N-substituted chloroacetamides, imparts a high degree of reactivity. This makes them valuable intermediates in organic synthesis, allowing for the construction of more complex molecules through nucleophilic substitution reactions. researchgate.net This reactivity is harnessed to create a wide array of compounds with applications ranging from herbicides to potential anticancer and antidepressant agents. ijpsr.infonih.gov The biological activity of these compounds is often influenced by the nature of the substituent on the nitrogen atom, which can affect properties like lipophilicity and molecular interactions with biological targets. researchgate.netnih.gov
Positioning 2-chloro-N-(2-ethoxyphenyl)acetamide within the Broader Research Landscape of Acetamide Derivatives
This compound belongs to the family of N-aryl chloroacetamides, where an ethoxy-substituted phenyl group is attached to the nitrogen atom. While specific research on this particular compound is not extensively documented in publicly available literature, its structure places it within a well-studied class of compounds. Its close analogs, such as 2-chloro-N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide, have been synthesized and characterized, providing a basis for understanding its likely properties and reactivity. ijpsr.inforesearchgate.netnih.gov
The presence of the 2-ethoxyphenyl group is significant. The ethoxy substituent can influence the compound's electronic properties and its conformation, which in turn can modulate its biological activity. Research on related N-substituted chloroacetamides has shown that the position and nature of the substituent on the phenyl ring can significantly impact their antimicrobial and other biological effects. researchgate.netnih.gov Therefore, this compound is an interesting molecule for further investigation, with potential applications in areas where its structural analogs have shown promise.
Synthesis and Characterization
The synthesis of N-substituted chloroacetamides is typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride. This is a standard and efficient method for forming the amide bond.
General Synthetic Methodologies for N-Substituted Chloroacetamides
The most common method for synthesizing N-substituted chloroacetamides involves the reaction of a corresponding substituted aniline (B41778) with chloroacetyl chloride. nih.gov The reaction is often carried out in a suitable solvent, such as glacial acetic acid or an inert organic solvent like dichloromethane. nih.govnist.gov A base, such as sodium acetate (B1210297) or triethylamine (B128534), is often added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. nih.gov The general reaction scheme is as follows:
Ar-NH₂ + Cl-CO-CH₂-Cl → Ar-NH-CO-CH₂-Cl + HCl
Where 'Ar' represents the substituted phenyl group.
Specific Synthesis of this compound
A plausible synthetic route would be to dissolve 2-ethoxyaniline in a suitable solvent like glacial acetic acid and then add chloroacetyl chloride dropwise, likely at a reduced temperature to control the exothermic reaction. A base like sodium acetate would then be added to facilitate the reaction and neutralize the HCl produced. nih.gov The product, this compound, would likely precipitate from the reaction mixture and could be purified by recrystallization.
Spectroscopic and Physicochemical Properties
Specific spectroscopic data for this compound is not available in the reviewed literature. However, data from its close structural analogs can provide an indication of its expected physicochemical properties.
| Property | Analog Compound | Value |
| Molecular Formula | This compound | C₁₀H₁₂ClNO₂ chemblink.com |
| Molecular Weight | This compound | 213.66 g/mol chemblink.com |
| Melting Point | 2-chloro-N-(2-methoxyphenyl)acetamide | 40-42 °C ijpsr.info |
| IR (Infrared) Spectroscopy (cm⁻¹) | 2-chloro-N-(2-methoxyphenyl)acetamide | 3271 (N-H stretch), 1668 (C=O stretch), 1543 (N-H bend), 759 (ortho-disubstituted benzene) ijpsr.info |
| Mass Spectrum (m/z) | 2-chloro-N-(2-methoxyphenyl)acetamide | 199 [M+], 150, 122 ijpsr.info |
The data in this table is for analogous compounds and is intended to be illustrative of the expected properties of this compound.
Structural Analysis
The three-dimensional structure of N-substituted chloroacetamides plays a crucial role in their chemical reactivity and biological activity. X-ray crystallography studies on related compounds provide valuable insights into the expected molecular geometry of this compound.
Crystallographic Data of Related Structures
While crystallographic data for this compound is not available, the data for 2-chloro-N-(4-nitrophenyl)acetamide provides a reference for the crystal system and packing. researchgate.net
| Crystal Data | 2-chloro-N-(4-nitrophenyl)acetamide researchgate.net |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 9.498 Å, b = 9.457 Å, c = 20.205 Å |
This data is for a related compound and serves as an example of crystallographic parameters for this class of molecules.
Chemical Reactivity and Potential Applications
The chloroacetamide moiety is a key functional group that dictates the chemical reactivity of these compounds, making them useful intermediates in organic synthesis.
Reactivity of the Chloroacetamide Group
The chlorine atom in the chloroacetamide group is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the synthesis of a wide range of derivatives. nist.gov For example, N-aryl-2-chloroacetamides can react with nucleophiles such as amines, thiols, and alkoxides to form new C-N, C-S, and C-O bonds, respectively. nist.gov
Role as a Synthetic Intermediate
Due to the reactivity of the chloroacetyl group, this compound is a valuable intermediate for the synthesis of more complex molecules. It can be used as a building block for the construction of heterocyclic compounds and other molecules with potential biological activities. nist.gov For instance, N-substituted chloroacetamides have been used to synthesize compounds with potential antidepressant activity. nih.gov
Biological and Pharmacological Context (Research-Focused)
N-substituted chloroacetamides have been the subject of various biological studies, revealing a broad spectrum of activities.
Investigated Biological Activities of N-Substituted Chloroacetamides
Research has shown that N-substituted chloroacetamides possess a range of biological activities, including:
Antimicrobial Activity: Many chloroacetamide derivatives have been screened for their antibacterial and antifungal properties. ijpsr.inforesearchgate.net The presence of the chloro atom appears to enhance the antimicrobial activity in some cases. mdpi.com
Herbicidal Activity: Certain N-substituted chloroacetamides are used as herbicides. ijpsr.info
Anti-inflammatory Activity: As mentioned earlier, some acetamide derivatives are being investigated as COX-II inhibitors for their anti-inflammatory potential. researchgate.netnih.govchemicalbook.com
Anticancer Activity: Some studies have explored the potential of chloroacetamide derivatives as anticancer agents. researchgate.net
Potential Areas of Research for this compound
Given the biological activities of its analogs, this compound could be a candidate for investigation in several research areas. The ethoxy group might confer specific properties that could lead to enhanced or novel biological activities. Potential research could focus on its antimicrobial, anti-inflammatory, or herbicidal properties.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTPYAXGXUVHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278582 | |
| Record name | 2-chloro-N-(2-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21118-77-4 | |
| Record name | 21118-77-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(2-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Molecular Structure, Conformation, and Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For 2-chloro-N-(2-ethoxyphenyl)acetamide, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum allows for the identification of all non-exchangeable protons and their neighboring environments. In a typical deuterated solvent like DMSO-d₆, the spectrum would exhibit characteristic signals. The amide proton (NH) is expected to appear as a singlet at a downfield chemical shift, typically around 10.2 ppm, similar to related chloro-N-phenylacetamides. nih.gov The protons on the aromatic ring would produce a complex multiplet pattern between 6.9 and 8.0 ppm. The two protons of the chloromethyl group (Cl-CH₂) are anticipated to show as a sharp singlet around 4.3 ppm. nih.gov The ethoxy group protons would be visible as a quartet around 4.1 ppm (for the -O-CH₂) and a triplet around 1.4 ppm (for the -CH₃), indicative of their mutual coupling.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, ten distinct signals are expected. The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing around 165 ppm. nih.gov The aromatic carbons typically resonate in the 110-150 ppm range, with the carbon attached to the oxygen (C-O) appearing further downfield than the others. The carbon of the chloromethyl group (Cl-CH₂) is expected around 43 ppm, while the carbons of the ethoxy group (-O-CH₂ and -CH₃) would appear at approximately 64 ppm and 15 ppm, respectively. nih.gov Characterization of the closely related compound, 2-chloro-N-(2-methoxyphenyl)acetamide, by ¹H and ¹³C NMR supports these expected chemical shift ranges. researchgate.net
Predicted NMR Data for this compound
This table presents predicted chemical shifts based on analogous structures and general principles, as specific experimental data for the title compound is not available in the cited literature.
¹H NMR (Predicted)| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -NH | ~10.2 | Singlet |
| Aromatic-H | ~6.9 - 8.0 | Multiplet |
| Cl-CH₂ | ~4.3 | Singlet |
| O-CH₂ | ~4.1 | Quartet |
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~165 |
| Aromatic C-O | ~148 |
| Aromatic C-N | ~127 |
| Aromatic C-H | ~112 - 125 |
| O-CH₂ | ~64 |
| Cl-CH₂ | ~43 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands.
The most prominent bands include a strong absorption for the N-H stretching vibration of the secondary amide, typically observed in the range of 3200-3300 cm⁻¹. A very strong and sharp absorption corresponding to the C=O stretching (Amide I band) is expected around 1660-1680 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) usually appears near 1550 cm⁻¹.
Other significant absorptions include those for the aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and the asymmetric C-O-C stretching of the ethoxy group's ether linkage around 1250 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, usually between 700-800 cm⁻¹. nih.gov The IR spectrum of the related compound 2-chloro-N-(4-hydroxyphenyl)acetamide shows characteristic peaks at 3200 cm⁻¹ (NH) and 1640 cm⁻¹ (C=O). nih.gov Similarly, the para-isomer, 2-chloro-N-(4-ethoxyphenyl)acetamide, shows key absorptions confirming these functional groups. nist.gov
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | 3200 - 3300 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |
| Amide C=O (Amide I) | Stretch | 1660 - 1680 | Strong |
| Amide N-H (Amide II) | Bend | ~1550 | Medium-Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| Ether C-O-C | Asymmetric Stretch | ~1250 | Strong |
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₂ClNO₂), the exact molecular weight is 213.0556 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 213, with a characteristic [M+2]⁺ peak at m/z 215 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
The fragmentation of this molecule is expected to follow pathways typical for aromatic amides and ethers. libretexts.org Key fragmentation patterns would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the chloromethyl radical (•CH₂Cl), would generate a fragment at m/z 164.
Amide Bond Cleavage: Scission of the amide bond can occur in two ways. Cleavage of the N-C(O) bond could result in a fragment corresponding to the ethoxyphenylamine cation at m/z 137. Alternatively, cleavage of the phenyl-N bond could produce a chloroacetamide cation at m/z 77.
McLafferty-type Rearrangement: A hydrogen atom from the ethoxy group could be transferred to the carbonyl oxygen, followed by cleavage, leading to characteristic neutral losses.
Ether Cleavage: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion would lead to a fragment at m/z 184. Subsequent loss of carbon monoxide (CO) could then yield a fragment at m/z 156.
Analysis of related structures, such as 2-chloro-N-(4-methoxyphenyl)acetamide, shows major fragments corresponding to the molecular ion and ions resulting from the loss of the chloroacetyl moiety. nih.govnih.gov
X-ray Crystallography for Three-Dimensional Molecular Geometry and Crystal Packing
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available in the searched literature, analysis of closely related structures allows for a reliable prediction of its molecular geometry and packing.
Studies on similar N-arylacetamides, such as 2-chloro-N-phenylacetamide and 2-chloro-N-(4-methoxyphenyl)acetamide, reveal several common structural features. nih.govresearchgate.net The acetamide (B32628) group itself is generally planar or nearly planar. A significant structural parameter is the dihedral angle between the plane of the phenyl ring and the plane of the amide group. In 2-chloro-N-(4-methoxyphenyl)acetamide, this angle is 28.87°. nih.gov A similar twist is expected in the 2-ethoxy derivative to relieve steric hindrance.
In the solid state, the crystal packing is dominated by intermolecular hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as an acceptor. This typically results in the formation of infinite chains or tapes of molecules linked by N—H⋯O hydrogen bonds. nih.govresearchgate.net These chains then pack into a three-dimensional structure, often stabilized by weaker C—H⋯O or C—H⋯Cl interactions. nih.gov
Advanced Spectroscopic Techniques for Electronic and Photophysical Characterization (e.g., UV-Vis, FT-Raman)
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene (B151609) ring and the carbonyl group of the amide. The spectrum is expected to show strong absorptions corresponding to π → π* transitions associated with the aromatic system, likely below 250 nm. A weaker, longer-wavelength absorption, corresponding to the n → π* transition of the carbonyl group, may also be observed, typically in the 260-300 nm range. masterorganicchemistry.com The solvent polarity can influence the position of these absorption maxima; studies on the analogous 2-chloro-N-(2,4-dinitrophenyl) acetamide showed solvatochromic effects where the absorption bands shifted with varying solvent polarity. researchgate.netresearchgate.net
FT-Raman Spectroscopy: Fourier-Transform Raman spectroscopy provides information about molecular vibrations that is complementary to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is often more sensitive to non-polar, symmetric vibrations. For this compound, strong Raman signals would be expected for the aromatic C=C ring stretching vibrations. The C-Cl stretch would also be Raman active. This technique can be particularly useful for studying conformational changes and intermolecular interactions in the solid state. Experimental data for 2-chloro-N-(2,6-dimethylphenyl)acetamide confirms the utility of Raman spectroscopy in characterizing this class of compounds. researchgate.net
Investigations into Biological and Pharmacological Activities of 2 Chloro N 2 Ethoxyphenyl Acetamide Derivatives
Assessment of Antimicrobial Potentials
The antimicrobial capabilities of 2-chloro-N-arylacetamide derivatives have been a primary focus of many studies, revealing their potential to combat both bacterial and fungal pathogens. The presence of the chloroacetamide moiety is often crucial for their biological action.
Derivatives of 2-chloroacetamide (B119443) have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The introduction of a chlorine atom to the acetamide (B32628) structure is frequently reported to be essential for its biological activity. For instance, a study highlighted that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) was more potent than its non-chlorinated precursor against Klebsiella pneumoniae. acs.org While CFA on its own showed moderate to weak activity, its potential was recognized as a starting point for developing new antibacterial agents. acs.orgnih.gov When combined with other antibacterials like meropenem (B701) and imipenem, CFA exhibited a synergistic effect, enhancing their efficacy and reducing the concentrations needed to kill the bacteria. nih.govnih.gov
In another study, newly synthesized 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide showed appreciable activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Escherichia coli. nih.gov Their zones of inhibition ranged from 8-14 mm. nih.gov Similarly, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.
Furthermore, hybrid compounds linking 2-mercaptobenzothiazole (B37678) with various aryl amines via a chloroacetamide linker were synthesized and tested. nih.gov Several of these derivatives, particularly those with specific substitutions on the aryl amine ring, showed significant antibacterial activity comparable to the standard drug levofloxacin, with MIC values against E. coli and S. aureus being notably low. nih.gov The research underscores that the chloroacetamide scaffold is a versatile base for developing potent antibacterial agents.
Table 1: Antibacterial Activity of Selected Acetamide Derivatives
| Compound | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| 2-chloro-N-(3-hydroxyphenyl)acetamide | B. subtilis, S. aureus, E. coli | Zone of Inhibition: 8-14 mm | nih.gov |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | P. aeruginosa | Weak Activity (Zone: 6, 12 mm) | nih.gov |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) | K. pneumoniae | Moderate to weak activity (MIC) | acs.org |
| CFA + Meropenem/Imipenem | K. pneumoniae | Synergistic Effect | nih.govnih.gov |
| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | A. baumannii, P. aeruginosa, S. aureus | Moderate to high activity |
The antifungal potential of chloroacetamide derivatives has been explored, with studies indicating activity against various fungal species, including Aspergillus and Candida. Research on 2-chloro-N-phenylacetamide demonstrated its efficacy against strains of Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL. mdpi.com The primary mechanism of action for this compound is believed to be its binding to ergosterol (B1671047) on the fungal plasma membrane, which disrupts membrane integrity. mdpi.com An additional proposed mechanism involves the inhibition of DNA synthesis through the targeting of thymidylate synthase. mdpi.com
In studies against Candida species, 2-chloro-N-phenylacetamide was effective against both C. albicans and C. parapsilosis, including fluconazole-resistant strains, with MICs between 128 and 256 µg.mL-1. mdpi.com This compound was also capable of inhibiting biofilm formation by up to 92% and disrupting preformed biofilms by up to 87%. mdpi.com Interestingly, for Candida species, the mechanism did not appear to involve binding to ergosterol or damaging the cell wall, suggesting a different mode of action compared to its effect on Aspergillus. mdpi.com
The importance of the chloro-substituent is again highlighted in antifungal activity. One study noted that while N-(2-hydroxyphenyl) acetamide was inactive against Candida albicans, the addition of a chlorine atom to create 2-chloro-N-(2-hydroxyphenyl)acetamide resulted in a compound capable of inhibiting 96.6% of the fungal strains. acs.org
Table 2: Antifungal Activity and Mechanisms of Chloroacetamide Derivatives
| Compound | Fungal Species | Activity/Measurement | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC: 16-256 µg/mL | Ergosterol binding, DNA synthesis inhibition | mdpi.com |
| 2-chloro-N-phenylacetamide | Candida albicans, C. parapsilosis | MIC: 128-256 µg/mL; Inhibits biofilm | Not ergosterol binding or cell wall damage | mdpi.com |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | Inhibited 96.6% of strains | Not specified | acs.org |
Exploration of Anti-Inflammatory and Analgesic Properties
The acetamide scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs), which typically function by inhibiting cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net Consequently, numerous 2-chloro-N-arylacetamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic potential.
A study involving a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives found that compounds bearing halogen substitutions on the aromatic ring showed favorable anti-inflammatory and analgesic activities. The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, in particular, exhibited notable anticancer, anti-inflammatory, and analgesic properties. The anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model, while analgesic effects are measured by methods like the hot plate test. researchgate.netresearchgate.net
Molecular docking studies have been employed to understand the mechanism of action, often revealing that these derivatives can bind to the active sites of COX-1 and COX-2 enzymes, which are responsible for prostaglandin (B15479496) synthesis and thus mediate pain and inflammation. researchgate.net For example, novel 2-chloro-N,N-diphenylacetamide derivatives were docked on COX-1 and COX-2, with one compound exhibiting significant analgesic response comparable to the standard drug diclofenac (B195802) sodium. researchgate.net The development of selective COX-2 inhibitors is a key goal in this area, as they are expected to have potent anti-inflammatory effects with fewer gastrointestinal side effects than non-selective NSAIDs. researchgate.net
Assessment of Anticonvulsant Activities
N-phenylacetamide and its derivatives have been recognized for their potential as anticonvulsant agents. mdpi.com Research in this area often involves screening compounds in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively. mdpi.com
In one study, a series of N-arylazole acetamide derivatives were synthesized from alpha-bromo-N-arylacetamide. mdpi.com Several of these compounds showed significant anticonvulsant activity with low neurotoxicity. Specifically, a derivative incorporating an alpha-naphthyl group and a 1,2,4-triazole (B32235) ring was found to be active in the MES test. mdpi.com
Another investigation focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogues of known anticonvulsant agents. mdpi.com The results showed that these compounds were active primarily in the MES seizure model, with derivatives having a 3-(trifluoromethyl)anilide moiety being particularly potent. mdpi.com Some of these molecules also showed efficacy in the 6-Hz screen, a model for therapy-resistant partial epilepsy. mdpi.com The mechanism for the most potent of these derivatives was linked to moderate binding to neuronal voltage-sensitive sodium channels. mdpi.com These studies indicate that the chloroacetamide backbone can be a valuable component in the design of new anticonvulsant drugs.
Studies on Anticancer Properties and Cytotoxicity
The potential of 2-chloroacetamide derivatives as anticancer agents has been extensively investigated, with many compounds showing significant cytotoxicity against various human cancer cell lines. The mechanism often involves the inhibition of critical cellular processes or enzymes, such as glutathione (B108866) S-transferase (GST).
A wide array of 2-chloro-N-arylacetamide derivatives has been synthesized and screened for cytotoxic activity against human cancer cells. For example, 2-chloroacetamides bearing thiazole (B1198619) scaffolds exhibited significant cytotoxicity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.
In another study, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were assessed against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was identified as a promising candidate with anticancer activity.
Derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol linked to a 2-chloro N-aryl substituted acetamide were tested against PANC-1 (pancreatic), HepG2 (liver), and MCF-7 (breast) cancer cell lines. One derivative showed high cytotoxicity against PANC-1 and HepG2 cells with IC50 values of 4.6µM and 2.2µM, respectively. Similarly, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives were tested against Hela (cervical), A549 (lung), and U87 (glioblastoma) cells, with one compound showing potent activity against Hela cells (IC50 = 1.3 µM). These findings demonstrate the broad potential of the 2-chloroacetamide core structure in the development of novel chemotherapeutic agents.
Table 3: In Vitro Cytotoxicity of Selected Acetamide Derivatives Against Human Cancer Cell Lines
| Derivative Class/Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast), SK-N-SH (Neuroblastoma) | Active | |
| 2-Chloroacetamides with thiazole scaffold | Jurkat (Leukemia), MDA-MB-231 (Breast) | Significant cytotoxicity | |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl) derivative (8a) | Hela (Cervical) | 1.3 µM | |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) | PC3 (Prostate) | 52 µM | |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | MCF-7 (Breast) | 100 µM | |
| Oxadiazole-Thiol derivative (6e) | PANC-1 (Pancreatic) | 4.6 µM | |
| Oxadiazole-Thiol derivative (6e) | HepG2 (Liver) | 2.2 µM |
Identification of Cellular and Molecular Targets in Oncogenesis
A thorough review of published scientific literature did not yield specific studies identifying the cellular or molecular targets in oncogenesis for 2-chloro-N-(2-ethoxyphenyl)acetamide or its direct derivatives. Research has been conducted on various other acetamide derivatives, but specific data pinpointing the mechanisms of action within cancer cells for this particular compound family is not prominently available in the reviewed sources. Therefore, a detailed discussion on this topic cannot be provided at this time.
Investigation of Other Relevant Biological Activities (e.g., Antioxidant Potential)
Research has been conducted into the biological activities of compounds structurally related to this compound. One such study investigated the antioxidant properties of the closely related derivative, 2-chloro-N-(2-methoxyphenyl)acetamide.
The antioxidant activity of this compound was evaluated, and it was observed to have a scavenging effect on free radicals. It is hypothesized that the antioxidant capability of this and similar acetamide derivatives may stem from the phenyl ring and other functional groups present in the molecule. This activity could be attributed to the molecule's ability to scavenge peroxyl radicals or to facilitate the reduction of hydroperoxides.
The study utilized in vitro experiments to determine the antioxidant capacity. The findings from a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, also showed a notable scavenging effect on free radicals, suggesting this may be a characteristic property of this class of chloroacetamides.
Table 1: Antioxidant Activity of a 2-chloro-N-(phenyl)acetamide Derivative
| Compound | Assayed Activity | Observation | Potential Mechanism |
| 2-chloro-N-(2-methoxyphenyl)acetamide | Antioxidant | Exhibited scavenging effect on free radicals. | Activity may originate from the phenyl ring and other functional groups. |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Antioxidant | Showed a scavenging effect on free radicals. | Scavenging of peroxyl radicals or reduction of hydroperoxides. |
Mechanistic Elucidation of Biological Interactions and Molecular Pathways
Identification and Characterization of Specific Biological Targets of 2-chloro-N-(2-ethoxyphenyl)acetamide Analogues
Research into the analogues of this compound has revealed a range of biological targets, suggesting a diverse pharmacological potential. The core structure, a chloroacetamide derivative, is a key feature that can engage in various biological interactions.
Derivatives of 2-chloro-N-phenylacetamide have been investigated for their antimicrobial properties. In silico analyses suggest that the antimicrobial effect of compounds like 2-chloro-N-(2-methoxyphenyl)acetamide may be attributed to their interaction with DNA ligase. researchgate.net The chloro group is thought to play a significant role by potentially inducing the degradation of sulfhydryl enzymes and amino acids, leading to a loss of intracellular components and decreased nutrient absorption by the cell. researchgate.net
Furthermore, some 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and evaluated for their analgesic activity, with studies indicating that they may act by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. orientjchem.org Molecular docking studies have been employed to investigate the binding of these derivatives to the active sites of COX enzymes. orientjchem.org
In the context of antibacterial activity against Klebsiella pneumoniae, molecular docking studies suggest that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide may act by inhibiting penicillin-binding protein (PBP), an enzyme crucial for maintaining the bacterial cell wall. mdpi.comnih.gov This inhibition is proposed to cause cell lysis and the subsequent release of cellular contents. mdpi.com The presence of the chlorine atom appears to be important for this activity, potentially by stabilizing the molecule within the target enzyme's active site. nih.gov
Modulation of Key Enzyme Activities and Cellular Signaling Pathways
The interaction of this compound analogues with their biological targets leads to the modulation of key enzyme activities and cellular signaling pathways.
As mentioned, a significant area of investigation has been the inhibition of cyclooxygenase (COX) enzymes by certain chloroacetamide derivatives. orientjchem.org COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. orientjchem.org By inhibiting COX-1 and COX-2, these compounds can effectively reduce the production of prostaglandins, leading to an analgesic effect. orientjchem.org
In the realm of antimicrobial activity, the proposed inhibition of DNA ligase by compounds such as 2-chloro-N-(2-methoxyphenyl)acetamide represents a modulation of a critical cellular pathway involved in DNA replication and repair. researchgate.net Similarly, the inhibition of penicillin-binding protein (PBP) by 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide disrupts the synthesis of the bacterial cell wall, a fundamental process for bacterial survival. mdpi.comnih.gov
The chloroacetyl group present in these compounds is a reactive moiety that can participate in nucleophilic substitution reactions. This reactivity allows for the potential covalent modification of enzymes, which can lead to irreversible inhibition and a prolonged duration of action. The specific cellular signaling pathways affected would depend on the function of the enzyme being targeted.
Receptor Binding Studies and Ligand-Receptor Interaction Profiling
Receptor binding studies and ligand-receptor interaction profiling are essential for understanding the molecular basis of the biological activity of this compound and its analogues. These studies are often performed using computational methods like molecular docking.
For instance, molecular docking studies of 2-chloro-N,N-diphenylacetamide derivatives with COX-1 and COX-2 enzymes have been conducted to predict their binding modes and affinities. orientjchem.org These studies help in visualizing how the ligands fit into the active site of the enzymes and identify the key amino acid residues involved in the interaction. The acetamide (B32628) nitrogen in some derivatives has been observed to form hydrogen bonds with amino acids such as Trp 387 and Ser 353 in the COX-II active site, providing a theoretical basis for their anti-inflammatory effects. galaxypub.co
Similarly, docking studies of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with penicillin-binding protein (PBP) from Klebsiella pneumoniae have suggested a potential mechanism of action. mdpi.com These computational analyses can guide the synthesis of new derivatives with improved binding affinity and selectivity.
The conformation of the molecule plays a crucial role in its ability to bind to a receptor. X-ray crystallography studies of related compounds, such as 2-chloro-N-(4-hydroxyphenyl)acetamide, have revealed details about their three-dimensional structure, including the twist angle between the phenyl and acetamide groups and the presence of intramolecular hydrogen bonds. nih.govresearchgate.net This structural information is invaluable for understanding how these molecules interact with their biological targets.
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. For this compound derivatives, SAR studies have provided insights into the structural requirements for their various biological effects.
The biological activity of 2-chloro-N-aryl acetamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring. For example, in a series of synthesized 2-chloro-N-alkyl/aryl acetamide derivatives, variations in the alkyl or aryl group led to differences in their antimicrobial activity against various bacterial and fungal strains. ijpsr.info
In the case of analgesic 2-chloro-N,N-diphenylacetamide derivatives, the presence and position of a methyl group on the benzaldehyde (B42025) ring were found to influence their activity, with one derivative showing significant analgesic action. orientjchem.org This suggests that even minor structural changes can have a profound impact on biological efficacy.
The presence of the chlorine atom on the acetyl group is often considered crucial for the biological activity of these compounds. nih.gov Studies comparing N-(2-hydroxyphenyl)acetamide with its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, demonstrated that the addition of the chlorine atom was essential for its antifungal activity against Candida albicans. nih.gov
The following table summarizes the biological activity of some 2-chloro-N-phenylacetamide derivatives, highlighting the influence of structural modifications.
| Compound Name | Substituent on Phenyl Ring | Biological Activity |
| 2-chloro-N-(2-methoxyphenyl)acetamide | 2-methoxy | Antimicrobial (potential DNA ligase inhibitor) researchgate.net |
| 2-chloro-N-(4-methoxyphenyl)acetamide | 4-methoxy | Antimicrobial ijpsr.info |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 4-fluoro, 3-nitro | Antibacterial against K. pneumoniae (potential PBP inhibitor) mdpi.comnih.gov |
| 2-chloro-N-(3-hydroxyphenyl)acetamide | 3-hydroxy | Antibacterial neliti.com |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | 4-hydroxy | Antibacterial neliti.com |
This table is for illustrative purposes and the activities are based on limited studies.
The insights gained from SAR studies provide a foundation for the rational design of new and improved this compound derivatives. By understanding which structural features are important for a particular biological activity, medicinal chemists can design new molecules with enhanced potency, selectivity, and pharmacokinetic properties.
For example, based on the finding that the chlorine atom is important for antimicrobial activity, future design strategies could focus on maintaining this feature while modifying other parts of the molecule to optimize interactions with the biological target. nih.gov If molecular docking studies suggest that a particular substituent on the phenyl ring enhances binding to a target enzyme, new derivatives can be synthesized that incorporate this feature.
The replacement of the phenyl ring with other aromatic or heterocyclic systems is another rational design strategy. nih.gov This can lead to compounds with different biological activities or improved selectivity. For instance, replacing the phenyl ring with a pyridine (B92270) ring was explored in the design of antidepressant agents. nih.gov
Ultimately, the goal of rational design is to develop lead compounds with a desirable biological profile for potential therapeutic applications. orientjchem.org This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery.
Computational Chemistry and Advanced Molecular Modeling Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors, providing a theoretical framework to understand a compound's chemical behavior.
Quantum chemical descriptors derived from DFT calculations help quantify the reactivity and stability of a molecule. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijarset.com
The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability, as electrons can be easily excited to a higher energy level. researchgate.netresearchgate.net Conversely, a large HOMO-LUMO gap implies greater stability. researchgate.net From these energies, other global reactivity descriptors can be calculated, such as chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies a molecule's ability to act as an electrophile. ijarset.com
Studies on structurally similar acetamide (B32628) derivatives provide insight into the expected values for 2-chloro-N-(2-ethoxyphenyl)acetamide. For instance, DFT calculations on related chloro-N-phenylacetamide compounds have been used to determine these parameters. nih.govjst.org.in
Below is a table of representative quantum chemical descriptors calculated for a related compound, 2-chloro-N-(p-tolyl)propanamide, which illustrates the typical values obtained through DFT analysis. jst.org.in
| Descriptor | Definition | Representative Value (eV) |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | -6.65 |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | 5.70 |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.85 |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | 3.80 |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.53 |
This interactive table contains data for the related compound 2-chloro-N-(p-tolyl)propanamide as a representative example. jst.org.in
Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution on a molecule. ijarset.com The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential, which are crucial for understanding intermolecular interactions. Typically, red or yellow areas represent negative potential (electron-rich), often found around electronegative atoms like oxygen, and are susceptible to electrophilic attack. Blue areas indicate positive potential (electron-poor), usually around hydrogen atoms, and are sites for nucleophilic attack. ijarset.com For acetamide derivatives, the carbonyl oxygen is expected to be a region of high negative potential, while the amide hydrogen would be a region of positive potential. nih.gov
Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric clashes. nih.govchemtools.org This technique plots the reduced density gradient (RDG) against the electron density multiplied by the sign of the second Hessian eigenvalue. scielo.org.mxresearchgate.net The resulting 3D isosurfaces are color-coded: blue indicates strong, attractive interactions like hydrogen bonds; green signifies weak van der Waals interactions; and red denotes repulsive, steric clashes. chemtools.orgscielo.org.mx In the crystal structure of related acetamides, NCI analysis reveals intermolecular N—H⋯O hydrogen bonds and other weak contacts that stabilize the molecular packing. nih.govnih.gov
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. orientjchem.org This technique is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
Virtual screening involves computationally docking large libraries of compounds against a specific protein target to identify potential "hits" with high binding affinity. nih.govresearchgate.net Acetamide-based structures have been investigated as inhibitors for various therapeutic targets.
Human Topoisomerase IIα (TOP2A): This enzyme is a well-established target for anticancer drugs because of its essential role in DNA replication and cell proliferation. nih.govplos.org Inhibitors of TOP2A can disrupt its function, leading to cell death in rapidly dividing cancer cells. plos.orgsemanticscholar.org Studies involving virtual screening have identified various novel inhibitors for TOP2A. nih.govresearchgate.net Research on compounds structurally similar to this compound, such as 2-chloro-N-(3-methoxyphenyl)acetamide, has included molecular docking against TOP2A to evaluate their potential as anticancer agents. researchgate.net
Neuraminidase: This enzyme is a glycoprotein (B1211001) found on the surface of influenza viruses and is crucial for the release of new virus particles from infected cells. kau.edu.sanih.gov Inhibiting neuraminidase is a primary strategy for treating influenza infections. nih.govresearchgate.net Virtual screening and docking studies are widely used to discover novel neuraminidase inhibitors. kau.edu.sanih.govchemrxiv.org The acetamide scaffold is present in various compounds screened for this activity.
Molecular docking not only identifies potential inhibitors but also predicts their binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A more negative value typically indicates a stronger, more stable interaction. researchgate.net Furthermore, docking reveals the specific molecular interactions between the ligand and the amino acid residues in the protein's active site. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking. researchgate.net
The table below shows representative docking results for an acetamide derivative against a therapeutic target, illustrating the type of data generated.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Thiourea Derivative 7h | COX-2 | -10.4 | Arg 120, Tyr 355 |
This interactive table shows data for a complex acetamide derivative docked with COX-2, demonstrating the output of such simulations. mdpi.com
Environmental Fate, Ecotoxicology, and Remediation Strategies for Acetamide Compounds
Hydrolysis Kinetics and Degradation Pathways in Diverse Environmental Compartments
Hydrolysis is a primary abiotic degradation pathway for many chemical compounds in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature. For chloroacetamide herbicides, the breaking of the amide or chloroacetyl bond is a key degradation step.
Degradation in soil and water involves a combination of biotic and abiotic processes. Photolysis can also contribute to the degradation of these compounds in surface waters. industrialchemicals.gov.au The degradation of chloroacetamides often leads to the formation of various metabolites. For example, the degradation of the herbicide alachlor (B1666766) can result in the formation of multiple intermediate compounds through pathways such as dechlorination and hydroxylation.
Table 1: General Degradation Pathways of Chloroacetamide Herbicides in the Environment
| Degradation Process | Description | Influencing Factors | Potential Intermediate Products |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | pH, Temperature | Dechlorinated acetamides, organic acids |
| Photolysis | Degradation by sunlight in surface waters. | Light intensity, water clarity | Hydroxylated and dechlorinated derivatives |
| Biodegradation | Breakdown by microorganisms in soil and water. | Microbial population, soil type, oxygen availability | Various organic acids, anilines, and smaller molecules |
Note: This table represents general pathways for chloroacetamide herbicides due to the lack of specific data for 2-chloro-N-(2-ethoxyphenyl)acetamide.
Biodegradation Mechanisms by Environmental Microorganisms (e.g., Bacteria, Fungi)
Microbial degradation is a critical process in the dissipation of chloroacetamide herbicides from the environment. mdpi.com A diverse range of soil bacteria and fungi have been shown to metabolize these compounds, using them as a source of carbon and nitrogen.
The biodegradation of chloroacetamides can proceed through several enzymatic reactions, including dehalogenation, amide hydrolysis, and N-dealkylation. For example, some microorganisms possess dehalogenase enzymes that can cleave the carbon-chlorine bond, which is often the initial step in the breakdown of these molecules. Following dehalogenation, the resulting molecule is typically less toxic and more amenable to further degradation.
Studies on the biodegradation of the chloroacetamide herbicide alachlor have identified bacterial strains, such as Xanthomonas axonopodis and fungi like Aspergillus niger, capable of metabolizing the herbicide. nih.gov The degradation mechanism was identified as cometabolism, where the microbes break down the herbicide while utilizing other organic matter as their primary energy source. nih.gov The degradation of another chloroacetamide, 4-chloroacetophenone, by a mixed culture of Arthrobacter sp. and Micrococcus sp. has also been documented, proceeding through metabolites like 4-chlorophenyl acetate (B1210297) and 4-chlorophenol. nih.gov
Table 2: Examples of Microorganisms Involved in the Biodegradation of Chloroacetamide Herbicides
| Microorganism Type | Genus/Species | Degraded Compound | Key Metabolic Process |
| Bacteria | Xanthomonas axonopodis | Alachlor | Cometabolism, formation of various residues nih.gov |
| Bacteria | Arthrobacter sp. | 4-chloroacetophenone | Mineralization nih.gov |
| Fungi | Aspergillus niger | Alachlor | Cometabolism, formation of various residues nih.gov |
Note: The microorganisms listed are known to degrade related chloroacetamide compounds, as specific studies on this compound are not available.
Environmental Persistence and Biotransformation Dynamics
The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. nih.gov The persistence of chloroacetamide herbicides is variable and depends on a multitude of factors including the specific chemical structure, soil type, organic matter content, temperature, and microbial activity.
While specific persistence data for this compound is not documented, chloroacetamides as a class can exhibit moderate to high persistence in some soil environments. Their mobility in soil is also a concern, as they can potentially leach into groundwater.
Biotransformation is the chemical modification of a substance by a living organism. In the context of chloroacetamides, biotransformation leads to the formation of various metabolites, which may have different toxicity and mobility characteristics than the parent compound. For instance, the biotransformation of the chloroacetamide herbicide acetochlor (B104951) is known to produce metabolites such as 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. nih.gov
The dynamics of biotransformation are complex, with the rates and pathways being highly dependent on the specific microbial communities present and the prevailing environmental conditions.
Development of Sustainable Remediation Strategies for Chloroacetamide Contaminants
The contamination of soil and water with chloroacetamide herbicides necessitates the development of effective and sustainable remediation strategies. Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade contaminants, is a promising and environmentally friendly approach. mdpi.com
Several bioremediation strategies are being explored for chloroacetamide contaminants. These include:
Bioaugmentation: The introduction of specific microbial strains with known degradative capabilities to a contaminated site to enhance the rate of degradation.
Biostimulation: The modification of the environment at a contaminated site to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. This can involve the addition of nutrients or electron acceptors.
Phytoremediation: The use of plants to remove, contain, or degrade contaminants in soil and water. Some plants can take up chloroacetamides and their degradation products.
In addition to bioremediation, other remediation technologies such as adsorption on activated carbon and advanced oxidation processes are also being investigated for their effectiveness in removing chloroacetamide herbicides and their degradation products from water. nih.gov
Table 3: Overview of Remediation Strategies for Chloroacetamide Contamination
| Strategy | Description | Advantages | Limitations |
| Bioaugmentation | Introduction of specialized microbes. | High specificity and efficiency. | Survival of introduced microbes can be challenging. |
| Biostimulation | Stimulation of indigenous microbes. | Cost-effective and utilizes native microbial populations. | May be less effective for highly recalcitrant compounds. |
| Phytoremediation | Use of plants for contaminant removal. | Aesthetically pleasing, can treat large areas. | Slow process, limited to the root zone of the plants. |
| Activated Carbon Adsorption | Physical binding of contaminants to carbon. | Effective for a wide range of organic compounds. nih.gov | Disposal of spent carbon can be an issue. |
| Advanced Oxidation Processes | Generation of highly reactive hydroxyl radicals. | Rapid degradation of contaminants. | Can be energy-intensive and costly. |
Note: This table presents general remediation strategies for chloroacetamide contaminants due to the absence of specific remediation studies for this compound.
Future Directions and Emerging Research Avenues
Development of Next-Generation 2-chloro-N-(2-ethoxyphenyl)acetamide Derivatives with Optimized Profiles
The inherent biological activity of the chloroacetamide scaffold serves as a robust foundation for the rational design of new derivatives with enhanced and tailored properties. Future research is poised to systematically explore the vast chemical space around this compound to optimize its efficacy for specific applications, particularly in the agrochemical and pharmaceutical sectors.
Key strategies in the development of these next-generation derivatives will likely involve:
Structural Modification and Structure-Activity Relationship (SAR) Studies: A significant body of research already exists on the synthesis and biological evaluation of various N-substituted chloroacetamide derivatives. These studies have demonstrated that modifications to the aryl ring, the acetamide (B32628) moiety, and the nature of the halogen can profoundly influence their antimicrobial, antifungal, and herbicidal activities. For instance, the introduction of different substituents on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets. Future work will likely involve the synthesis of a broader array of analogues of this compound to build comprehensive SAR models. These models will be instrumental in guiding the design of compounds with superior potency, selectivity, and improved environmental profiles.
Target-Specific Design: A deeper understanding of the molecular targets of chloroacetamide herbicides and fungicides will enable the design of derivatives with optimized interactions. For example, if the target is a specific enzyme, derivatives can be designed to fit more precisely into the active site, leading to enhanced inhibitory activity. This approach moves beyond broad-spectrum activity towards the development of more selective and, consequently, safer chemical agents.
Prodrug and Hybrid Compound Strategies: To enhance pharmacokinetic properties and target delivery, the development of prodrugs of this compound is a promising avenue. This involves chemically modifying the parent compound into an inactive form that is converted to the active molecule at the desired site of action. Furthermore, the creation of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties, could lead to compounds with dual or synergistic modes of action.
| Example of Derivative Modification | Potential Impact on Profile |
| Introduction of electron-withdrawing groups on the phenyl ring | Increased herbicidal or antifungal activity |
| Variation of the alkoxy group at the ortho position | Altered lipophilicity and target binding |
| Replacement of chlorine with other halogens | Modified reactivity and biological half-life |
| Conjugation with a targeting moiety | Enhanced selectivity and reduced off-target effects |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new chemical entities, including derivatives of this compound. These computational tools can analyze vast datasets and identify complex patterns that are not readily apparent to human researchers, thereby accelerating the design-build-test-learn cycle.
Key applications of AI and ML in this context include:
Predictive Modeling for Bioactivity and Physicochemical Properties: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data for chloroacetamide derivatives to predict the biological activity of novel, yet-to-be-synthesized compounds. mdpi.com These models use molecular descriptors to correlate the chemical structure with properties like herbicidal efficacy, antifungal potency, and potential toxicity. By screening virtual libraries of potential derivatives, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.
De Novo Design of Novel Derivatives: Generative AI models can be employed to design entirely new molecules based on desired properties. By providing the model with a set of constraints, such as high predicted activity and low predicted toxicity, it can generate novel chemical structures that are likely to be effective. This approach has the potential to uncover unconventional molecular architectures with superior performance characteristics.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: A major hurdle in the development of new chemicals is ensuring their safety and appropriate metabolic profile. AI and ML models can predict the ADMET properties of this compound derivatives, allowing for the early identification of compounds with unfavorable characteristics. This in silico screening can significantly reduce the number of animal studies required and de-risk the development process.
| AI/ML Application | Specific Task for this compound |
| Supervised Learning (e.g., Random Forest, Support Vector Machines) | Predicting herbicidal or antifungal activity based on molecular structure. |
| Deep Learning (e.g., Neural Networks) | Generating novel derivative structures with optimized properties. |
| Natural Language Processing | Mining scientific literature for structure-activity relationship data. |
Application of Advanced Analytical Techniques for Metabolite Identification and Environmental Monitoring
The responsible use of any chemical necessitates a thorough understanding of its environmental fate and metabolism. Advanced analytical techniques are crucial for identifying and quantifying this compound and its transformation products in various environmental matrices.
Future research in this area will focus on:
High-Resolution Mass Spectrometry (HRMS): Techniques such as Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) are powerful tools for the untargeted and targeted analysis of environmental contaminants. The high mass accuracy and resolving power of instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers enable the confident identification of metabolites and degradation products of this compound in complex samples like soil and water.
Metabolite Profiling and Identification: LC-HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), allows for the structural elucidation of unknown metabolites. By comparing the fragmentation patterns of detected compounds with in silico predictions and reference standards, a comprehensive picture of the metabolic pathways of this compound in different organisms and environmental compartments can be constructed.
Development of Sensitive and High-Throughput Methods: There is a continuous need for analytical methods that are both highly sensitive and capable of processing a large number of samples efficiently. The development of automated sample preparation techniques and rapid chromatographic methods will be essential for large-scale environmental monitoring programs aimed at assessing the presence and persistence of this compound and its derivatives.
| Analytical Technique | Application for this compound |
| LC-HRMS (e.g., Orbitrap, Q-TOF) | Identification and quantification in soil, water, and biological samples. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites and degradation products. |
| Solid-Phase Extraction (SPE) | Sample pre-concentration and cleanup for enhanced detection limits. |
Exploration of Novel Applications Beyond Traditional Pharmaceutical and Agrochemical Sectors
While the primary applications of chloroacetamides have historically been in agriculture and pharmaceuticals, the unique reactivity of the chloroacetyl group and the versatility of the N-aryl acetamide scaffold open up possibilities for their use in a variety of other fields.
Emerging research avenues may include:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-(2-ethoxyphenyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2-ethoxyaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., acetonitrile or DMF) under basic conditions (e.g., K₂CO₃) . Optimization includes:
- Temperature control : Maintaining 0–5°C during initial mixing to minimize side reactions.
- Catalyst use : Adding KI as a catalyst to enhance reactivity .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .
Q. How can spectroscopic techniques (NMR, FTIR) and X-ray crystallography be used to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Verify the presence of the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and amide proton (δ ~8.5 ppm) .
- FTIR : Identify characteristic bands for amide C=O (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) .
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O) and intermolecular packing interactions, critical for understanding crystallinity .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodology :
- Solubility testing : Use shake-flask methods in solvents like DMSO, ethanol, and water at 25°C. Polar aprotic solvents (DMF, DMSO) generally show higher solubility .
- Stability studies : Monitor degradation via HPLC under varying pH (2–12) and UV light exposure. Aromatic chloroacetamides are typically stable in dark, neutral conditions but hydrolyze under alkaline conditions .
Advanced Research Questions
Q. How do substituent variations on the phenyl ring (e.g., ethoxy vs. nitro groups) influence the bioactivity of 2-chloro-N-(aryl)acetamide derivatives?
- Methodology :
- SAR analysis : Synthesize analogs (e.g., 2-chloro-N-(3-nitro-4-fluorophenyl)acetamide) and compare their antibacterial activity against Klebsiella pneumoniae using MIC assays. Electron-withdrawing groups (e.g., nitro) enhance membrane penetration, improving efficacy .
- Computational modeling : Perform DFT calculations to correlate substituent electronic effects (Hammett σ values) with bioactivity .
Q. What intermolecular interactions drive the crystal packing of this compound, and how do these affect its physicochemical properties?
- Methodology :
- Crystallographic studies : Analyze hydrogen-bonding networks (N–H⋯O and C–H⋯O) and π-π stacking using single-crystal XRD. For example, anti-parallel β-sheet-like arrangements are common in chloroacetamides .
- Thermal analysis : DSC/TGA reveals melting points and decomposition trends linked to packing efficiency .
Q. Can this compound act as a synergistic agent with β-lactam antibiotics against multidrug-resistant bacteria?
- Methodology :
- Checkerboard assays : Test combinations with cefepime or meropenem against ESBL-producing K. pneumoniae. Calculate FIC indices to quantify synergy (FIC ≤0.5 indicates synergy) .
- Mechanistic studies : Use fluorescence probes (e.g., ethidium bromide) to assess outer membrane disruption, enhancing antibiotic uptake .
Q. What degradation pathways dominate in environmental matrices, and how can kinetic models predict the compound’s persistence?
- Methodology :
- Hydrolysis studies : Monitor degradation in aqueous buffers (pH 4–10) at 25–50°C. Chloroacetamides typically undergo base-catalyzed hydrolysis to form glycolic acid derivatives .
- QSAR modeling : Use pseudo-first-order kinetics to derive rate constants (k) and half-lives. Include parameters like pH, temperature, and soil organic matter content .
Contradictions and Research Gaps
Q. Discrepancies in reported antibacterial efficacy: Why do some studies show high activity against Gram-negative bacteria, while others report limited effects?
- Analysis : Variations in bacterial strains (e.g., efflux pump expression) and assay conditions (e.g., inoculum size) significantly impact results. For example, CFA (a structural analog) showed potent activity against K. pneumoniae ATCC 700603 but not against clinical isolates overexpressing AcrAB-TolC efflux systems .
- Resolution : Standardize testing using CLSI guidelines and include efflux pump inhibitors (e.g., PAβN) in assays .
Q. Conflicting data on cytotoxicity: How can researchers reconcile reports of low cytotoxicity in mammalian cells with potential genotoxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
